molecular formula C16H22N2O2 B12732012 N-(1-(1-Pyrrolidinylcarbonyl)ethyl)propionanilide CAS No. 97020-73-0

N-(1-(1-Pyrrolidinylcarbonyl)ethyl)propionanilide

Cat. No.: B12732012
CAS No.: 97020-73-0
M. Wt: 274.36 g/mol
InChI Key: ATCOBBKSXIUUSI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-(1-Pyrrolidinylcarbonyl)ethyl)propionanilide is a synthetic compound with a molecular formula of C16H22N2O2 and a molecular weight of 274.40 g/mol . This compound is characterized by the presence of a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-(1-Pyrrolidinylcarbonyl)ethyl)propionanilide typically involves the reaction of propionanilide with pyrrolidine under specific conditions. One common method includes the use of a coupling reagent to facilitate the formation of the amide bond between the propionanilide and the pyrrolidine ring. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and the reaction temperature is maintained at room temperature to slightly elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N-(1-(1-Pyrrolidinylcarbonyl)ethyl)propionanilide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Mechanism of Action

The mechanism of action of N-(1-(1-Pyrrolidinylcarbonyl)ethyl)propionanilide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to opioid receptors in the central nervous system, leading to analgesic and sedative effects. The pyrrolidine ring plays a crucial role in enhancing the binding affinity and selectivity of the compound for these receptors .

Comparison with Similar Compounds

N-(1-(1-Pyrrolidinylcarbonyl)ethyl)propionanilide can be compared with other similar compounds, such as:

Properties

CAS No.

97020-73-0

Molecular Formula

C16H22N2O2

Molecular Weight

274.36 g/mol

IUPAC Name

N-(1-oxo-1-pyrrolidin-1-ylpropan-2-yl)-N-phenylpropanamide

InChI

InChI=1S/C16H22N2O2/c1-3-15(19)18(14-9-5-4-6-10-14)13(2)16(20)17-11-7-8-12-17/h4-6,9-10,13H,3,7-8,11-12H2,1-2H3

InChI Key

ATCOBBKSXIUUSI-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)N(C1=CC=CC=C1)C(C)C(=O)N2CCCC2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.